Computed Lipophilicity (XLogP) Compared to Des-Fluoro and Des-Methyl Analogs
The target compound exhibits a computed XLogP of 2.5, reflecting the balanced contribution of the lipophilic 6-fluoro substituent and the polar 4-hydroxy and carboxamide groups [1]. In comparison, the des-fluoro analog 4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide (CAS 946340-04-1) is expected to have a lower logP due to the absence of the hydrophobic fluorine atom, while the 4,5-dimethylthiazole analog N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide (CAS 951997-44-7) would exhibit increased lipophilicity from the additional methyl group [2]. This intermediate lipophilicity value positions the target compound favorably for oral bioavailability and blood-brain barrier penetration considerations in early-stage drug discovery [1].
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.5 |
| Comparator Or Baseline | Des-fluoro analog (CAS 946340-04-1): expected lower; 4,5-dimethylthiazole analog (CAS 951997-44-7): expected higher |
| Quantified Difference | Intermediate value; precise comparator values not publicly available |
| Conditions | PubChem XLogP3 computation; comparator values inferred from structural trends |
Why This Matters
Lipophilicity governs membrane permeability and solubility; selecting a compound with an intermediate XLogP may offer a superior balance between potency and pharmacokinetic liability compared to more lipophilic or more polar analogs.
- [1] PubChem Compound Summary for CID 17028163, 6-Fluoro-4-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)quinoline-3-carboxamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 17028163 (analog structural inference). National Center for Biotechnology Information (2025). View Source
